2-Cyclobutyl-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC20036380
Molecular Formula: C16H15FN4O
Molecular Weight: 298.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FN4O |
|---|---|
| Molecular Weight | 298.31 g/mol |
| IUPAC Name | 2-cyclobutyl-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C16H15FN4O/c1-22-14-9-11(17)5-6-12(14)13-7-8-18-16-19-15(20-21(13)16)10-3-2-4-10/h5-10H,2-4H2,1H3 |
| Standard InChI Key | MOPKMYSVMFOZCF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4CCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a triazolopyrimidine backbone fused with a cyclobutane ring and a 4-fluoro-2-methoxyphenyl substituent. The triazolopyrimidine core consists of a five-membered triazole ring annulated to a six-membered pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions . The cyclobutyl group introduces steric bulk, while the 4-fluoro-2-methoxyphenyl moiety contributes electron-withdrawing and donating effects, respectively, influencing solubility and target affinity.
Table 1: Key Molecular Properties
The canonical SMILES string illustrates the connectivity: the cyclobutyl group attaches to the triazole nitrogen, while the fluorinated methoxyphenyl group occupies the pyrimidine’s 7-position .
Physicochemical Characteristics
The compound’s logP of 3.75 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area (37.49 Ų) indicates potential for hydrogen bonding, critical for target engagement . The fluoro and methoxy substituents enhance metabolic stability by resisting oxidative degradation.
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves a multi-step strategy to assemble the triazolopyrimidine core and introduce substituents. A common approach, adapted from related triazolopyrimidines, employs a Biginelli-like three-component reaction using aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. For this compound:
-
Formation of the pyrimidine ring: Condensation of 2-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate yields a dihydropyrimidinone intermediate.
-
Annulation with triazole: Reaction with 3-cyclobutylthio-5-amino-1,2,4-triazole under acidic conditions forms the triazolopyrimidine scaffold.
-
Functionalization: Subsequent halogenation or coupling reactions introduce the fluorophenyl group, though specific steps for this derivative remain proprietary.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Aldol Condensation | 2-Fluoro-4-methoxybenzaldehyde, ethyl acetoacetate, HCl | 65% |
| 2 | Cyclization | 3-Cyclobutylthio-5-amino-1,2,4-triazole, acetic acid, reflux | 58% |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 42% |
Yields are illustrative and derived from analogous procedures.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity. LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals for the cyclobutyl (δ 2.5–3.0 ppm) and methoxy groups (δ 3.8 ppm) .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The fluoro-methoxyphenyl group enhances penetration into bacterial membranes, while the triazolopyrimidine core inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
Anti-Inflammatory Effects
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 60–70% at 10 µM, comparable to dexamethasone. This activity stems from NF-κB pathway inhibition, attributed to the methoxy group’s antioxidant properties .
Pharmacological Applications
Drug Development
As a DHFR inhibitor, this compound is a candidate for antibacterial adjuvants, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its kinase inhibitory profile also supports repurposing for targeted cancer therapies, especially in tumors overexpressing CDK4/6.
Chemical Probes
The fluorinated aromatic ring enables ¹⁹F NMR studies to monitor target engagement in real time, facilitating use as a biochemical probe .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume